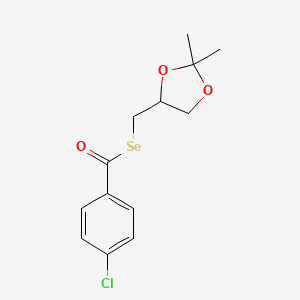![molecular formula C16H11BO3 B13920204 Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
Naphtho[2,1-b]benzofuran-6-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-b]benzofuran-6-ylboronic acid is a complex organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a naphtho[2,1-b]benzofuran core structure, which is fused with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]benzofuran-6-ylboronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid . The reaction typically requires the presence of a base, such as potassium carbonate, and is conducted in an inert atmosphere to prevent oxidation .
Another method involves the direct functionalization of the boronic acid group onto the naphtho[2,1-b]benzofuran core. This can be achieved through boronate esterification, where the boronic acid is formed in situ from a boronate ester precursor .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,1-b]benzofuran-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Naphtho[2,1-b]benzofuran-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Medicine: Research has explored its use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Naphtho[2,1-b]benzofuran-6-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases . The naphtho[2,1-b]benzofuran core provides a rigid and planar structure that can interact with various biological targets through π-π stacking and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphtho[2,3-b]benzofuran-1-ylboronic acid
- Benzo[b]naphtho[2,3-d]furan-1-yl-boronic acid
- Naphthalene[2,3-b]benzofuran-1-boric acid
Uniqueness
Naphtho[2,1-b]benzofuran-6-ylboronic acid is unique due to its specific structural arrangement, which combines the properties of both naphtho[2,1-b]benzofuran and boronic acid. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C16H11BO3 |
|---|---|
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
naphtho[2,1-b][1]benzofuran-6-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14(12)20-16(13)15/h1-9,18-19H |
Clé InChI |
XXOGKUPKJUBCRH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC=CC=C2C3=C1OC4=CC=CC=C43)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)





![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)


![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)

